molecular formula C19H21F3N4O3 B2616657 6-Methyl-3-{2-oxo-2-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one CAS No. 2379996-31-1

6-Methyl-3-{2-oxo-2-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2616657
CAS No.: 2379996-31-1
M. Wt: 410.397
InChI Key: QPTMIPIEJYJGKY-UHFFFAOYSA-N
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Description

6-Methyl-3-{2-oxo-2-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a trifluoromethyl group and a pyridine ring, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-{2-oxo-2-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-{2-oxo-2-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

6-Methyl-3-{2-oxo-2-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Methyl-3-{2-oxo-2-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring play a crucial role in its binding affinity and selectivity towards these targets. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the trifluoromethyl group and pyridine ring, which contribute to its distinct chemical properties and reactivity

Properties

IUPAC Name

6-methyl-3-[2-oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O3/c1-13-8-16(27)26(12-24-13)10-17(28)25-7-3-4-14(9-25)11-29-18-15(19(20,21)22)5-2-6-23-18/h2,5-6,8,12,14H,3-4,7,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTMIPIEJYJGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)N2CCCC(C2)COC3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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